Bienvenue dans la boutique en ligne BenchChem!

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine

Drug Discovery Medicinal Chemistry ADME

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine (CAS 1219976-34-7), with molecular formula C13H11Br2NO and a molecular weight of 357.04 g/mol, is a synthetic small molecule belonging to the aryl-oxy-azetidine class. Its core architecture consists of an azetidine ring linked via an ether bridge to a 1,6-dibromo-substituted naphthalene, furnishing a scaffold with two synthetically addressable bromine handles.

Molecular Formula C13H11Br2NO
Molecular Weight 357.04 g/mol
CAS No. 1219976-34-7
Cat. No. B1464769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine
CAS1219976-34-7
Molecular FormulaC13H11Br2NO
Molecular Weight357.04 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br
InChIInChI=1S/C13H11Br2NO/c14-9-2-3-11-8(5-9)1-4-12(13(11)15)17-10-6-16-7-10/h1-5,10,16H,6-7H2
InChIKeyBGGSBCLNPCJKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine (CAS 1219976-34-7): A Dual-Halogenated Naphthyl-Azetidine Scaffold for Specialized Medicinal Chemistry and Cross-Coupling Applications


3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine (CAS 1219976-34-7), with molecular formula C13H11Br2NO and a molecular weight of 357.04 g/mol, is a synthetic small molecule belonging to the aryl-oxy-azetidine class . Its core architecture consists of an azetidine ring linked via an ether bridge to a 1,6-dibromo-substituted naphthalene, furnishing a scaffold with two synthetically addressable bromine handles . The compound is commercially available at a standard purity of ≥95%, with batch-specific QC data (NMR, HPLC, GC) provided by at least one established vendor .

Why Close-In Azetidine Analogs Cannot Replace 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine in Structure-Enabled Programs


The presence of two bromine atoms at specific positions (1 and 6) of the naphthalene ring is the critical differentiator; removal or repositioning of these halogen substituents fundamentally alters the compound's physicochemical and synthetic utility. Non-brominated analogs such as 3-(1-naphthyloxy)azetidine (MW 199.25 g/mol) and 3-(2-naphthyloxy)azetidine (MW 199.25 g/mol) lack the electron-withdrawing inductive effects and the heavy-atom-induced lipophilicity shift that arise from bromine substitution [1]. Consequently, any structure-activity relationship (SAR) trajectory, halogen-bonding interaction, or downstream cross-coupling strategy predicated on the 1,6-dibromo pattern cannot be reproduced by the debromo or mono-bromo analogs .

Quantitative Differentiation of 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine Against the Closest Commercially Available Analogs


Molecular Weight as a Surrogate for Physicochemical and ADME Property Divergence

The target compound possesses a molecular weight of 357.04 g/mol, which is approximately 1.8-fold heavier than the debromo analogs 3-(1-naphthyloxy)azetidine and 3-(2-naphthyloxy)azetidine (both 199.25 g/mol) [1]. This mass increment, coupled with the lipophilic contribution of two bromine atoms (Hansch π ~ 0.86 per Br), predicts significantly altered logD and permeability profiles, making the target compound a distinct entry in any screening cascade.

Drug Discovery Medicinal Chemistry ADME Lipophilicity Molecular Descriptor

Synthetic Utility: Dual Bromine Handles Enable Post-Functionalization Not Possible with Non-Halogenated or Mono-Halogenated Analogs

The target compound contains two aromatic C–Br bonds at the 1- and 6-positions of the naphthalene ring . This feature is absent in comparators such as 3-(1-naphthyloxy)azetidine (zero Br atoms) and 1-(4-bromo-1-naphthyl)azetidine (one Br atom at a different position) . The presence of two orthogonal handles allows for sequential or orthogonal cross-coupling reactions, enabling the construction of diverse, highly functionalized libraries from a single intermediate.

Organic Synthesis Cross-Coupling Suzuki Reaction Buchwald-Hartwig Building Block Late-Stage Functionalization

Halogen Bonding Potential: Geometric and Electronic Complementarity to Biological Targets

The 1,6-dibromo substitution pattern on the naphthalene ring introduces two σ-hole donors capable of engaging in halogen bonding with backbone carbonyls or side-chain carboxylates in protein binding sites . The target compound's halogen-bond donor count of 2 contrasts sharply with the count of 0 for non-brominated analogs. This feature aligns with established SAR where a bromine halogen bond can increase binding affinity by 0.5–1.5 kcal/mol [1].

Halogen Bonding Medicinal Chemistry Molecular Recognition Lead Optimization Structure-Based Drug Design

Documented Purity and Batch Consistency for Reproducible Screening

The target compound is supplied at a standard purity of ≥95% (HPLC) with available batch-specific NMR and GC data . This level of characterization exceeds the typical ≥90–95% purity offered for many custom-synthesized azetidine fragments, where residual solvent or brominated side-products can confound assay results.

Quality Control High-Throughput Screening Procurement Standard Purity

Defined Application Scenarios Where 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine Outperforms Analogs


Building Block for Parallel Library Synthesis via Successive Suzuki-Miyaura Couplings

The two chemically distinct aromatic C–Br bonds allow for sequential cross-coupling reactions. A medicinal chemist can first functionalize the more reactive C-1 bromine, then activate the C-6 position in a subsequent step, generating a diverse array of biaryl or amino-naphthyl azetidines. This step-economy advantage is not achievable with the debromo analog 3-(1-naphthyloxy)azetidine, which would require a de novo halogenation step.

Halogen-Bonding Probe in Fragment-Based Drug Discovery (FBDD)

The 1,6-dibromo pattern can be exploited to systematically probe halogen-bonding interactions with target proteins. The compound serves as a core fragment where the bromine atoms can form stabilizing interactions with backbone carbonyls or side-chain carboxylates. The debromo analog lacks this capacity, making the target compound the preferred fragment for targets where such interactions are hypothesized to drive affinity.

Heavy-Atom Derivative for Biophysical Studies

The high bromine content (two Br atoms, contributing ~44.8% of total molecular weight) provides a strong anomalous scattering signal for X-ray crystallography, facilitating experimental phasing. This can be particularly useful for solving the crystal structures of protein-ligand complexes where the compound is used as a tool molecule. The lighter non-halogenated analogs cannot serve this purpose. [1]

Reference Standard for Developing Halogen-Specific Computational Models

In computational chemistry, the compound's well-defined 1,6-dibromo geometry combined with the rigid azetidine-ether-naphthyl framework makes it an excellent test case for docking algorithms and molecular dynamics force fields that parameterize halogen bonds and σ-hole effects. Its use as a benchmark can improve predictions for halogenated drug candidates. [2]

Quote Request

Request a Quote for 3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.